molecular formula C10H13NO2 B12283824 (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine CAS No. 1157581-13-9

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

Cat. No.: B12283824
CAS No.: 1157581-13-9
M. Wt: 179.22 g/mol
InChI Key: ABUSRLBOAUOYSM-SSDOTTSWSA-N
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Description

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is a chiral amine compound featuring a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Ethan-1-amine Group: The ethan-1-amine moiety can be introduced via reductive amination of the corresponding aldehyde or ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The benzodioxin ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Reagents such as acyl chlorides, isocyanates, or sulfonyl chlorides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of reduced benzodioxin derivatives.

    Substitution: Formation of amides, ureas, or sulfonamides.

Scientific Research Applications

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: shares structural similarities with other benzodioxin derivatives and chiral amines.

    Benzodioxin Derivatives: Compounds like 1,4-benzodioxane and its derivatives.

    Chiral Amines: Compounds such as ®-1-phenylethylamine and (S)-1-phenylethylamine.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzodioxin ring and the chiral amine moiety, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1157581-13-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine

InChI

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m1/s1

InChI Key

ABUSRLBOAUOYSM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCCO2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N

Origin of Product

United States

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